![molecular formula C10H6ClN5O4 B400149 2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine](/img/structure/B400149.png)
2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine is a complex organic compound that features both chloro and dinitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine typically involves multi-step organic reactions. One common method involves the nitration of pyridine derivatives followed by chlorination. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine: shares similarities with other nitro and chloro-substituted pyridine derivatives.
This compound: is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Uniqueness
The unique combination of chloro and dinitro groups in this compound makes it a versatile compound with potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential bioactivity set it apart from other similar compounds.
Properties
Molecular Formula |
C10H6ClN5O4 |
|---|---|
Molecular Weight |
295.64g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,5-dinitropyridin-2-amine |
InChI |
InChI=1S/C10H6ClN5O4/c11-6-1-2-9(12-4-6)14-10-8(16(19)20)3-7(5-13-10)15(17)18/h1-5H,(H,12,13,14) |
InChI Key |
LFQZRGHJOLHCGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
1.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400066.png)
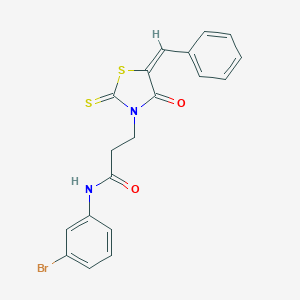
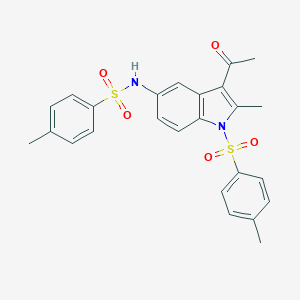
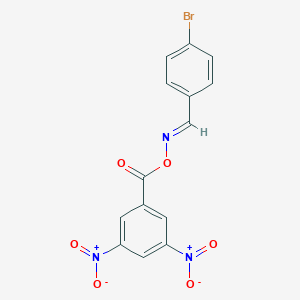
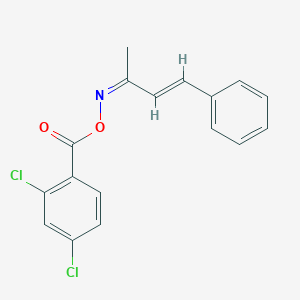
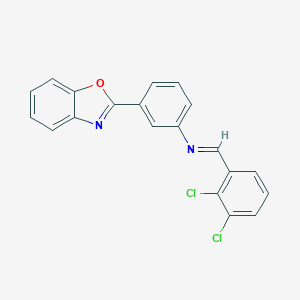
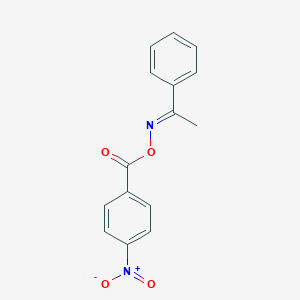
![3,5-bisnitro-N-[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400078.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400080.png)
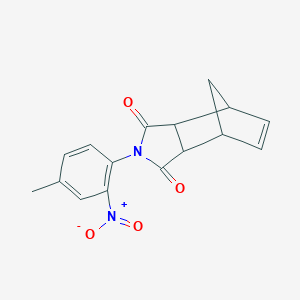
![N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B400084.png)
![4-[2-Nitro-4-({3-nitrophenyl}sulfonyl)phenyl]morpholine](/img/structure/B400087.png)
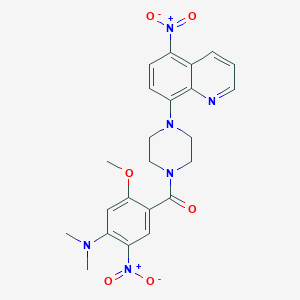
![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B400090.png)
